N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a fluorophenyl group, a thieno[3,4-c]pyrazole group with two oxygen atoms attached, and a chromene group with a carboxamide group attached .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The fluorophenyl and thieno[3,4-c]pyrazole groups would likely contribute to the aromaticity of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorophenyl, thieno[3,4-c]pyrazole, and chromene groups. These groups could potentially undergo various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. The presence of the fluorophenyl group could potentially influence its conformation, pKa, membrane permeability, intrinsic potency, metabolic pathways, and pharmacokinetic properties .Scientific Research Applications
Structural Characterization and Synthesis
Research on structurally related compounds emphasizes the importance of crystallographic analysis in understanding the molecular configuration and properties of such complex molecules. For instance, the study of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide derivatives has revealed detailed insights into their crystal structures, showcasing how the anti-rotamer conformation about the C-N bond and the relative orientation of amide and pyran ring oxygen atoms influence their physical and chemical properties (Reis et al., 2013). Such structural analyses are crucial for designing compounds with desired characteristics and functions.
Molecular Interactions and Stability
The synthesis and characterization of new pyrazoline derivatives highlight the importance of molecular interactions, such as hydrogen bonding and weak intermolecular forces, in determining the stability and reactivity of these compounds (Jasinski et al., 2012). Understanding these interactions is essential for the development of compounds with potential applications in material science, pharmacology, and chemical synthesis.
Apoptosis Induction
The discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as apoptosis inducers through caspase- and cell-based high-throughput screening assays indicates the potential therapeutic applications of structurally related compounds in cancer treatment (Kemnitzer et al., 2009). The structure-activity relationship (SAR) studies associated with these compounds are pivotal for designing more effective and targeted cancer therapies.
Antioxidant and Antimicrobial Activity
Research on heterocycles incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety, such as the synthesis of compounds with antioxidant activity nearly equal to that of ascorbic acid, demonstrates the potential of these compounds in addressing oxidative stress-related diseases and conditions (El‐Mekabaty, 2015). Additionally, the synthesis of pyrazolin-5-one derivatives with significant antimicrobial activity suggests the relevance of these compounds in developing new antimicrobial agents (Mostafa et al., 2013).
Mechanism of Action
The mechanism of action of this compound is not clear from the available information.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O5S/c22-13-5-7-14(8-6-13)25-19(16-10-31(28,29)11-17(16)24-25)23-20(26)15-9-12-3-1-2-4-18(12)30-21(15)27/h1-9H,10-11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYQWSCAQBJZAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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